molecular formula C15H15N3O4S4 B2841221 N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide CAS No. 2097866-94-7

N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2841221
CAS No.: 2097866-94-7
M. Wt: 429.54
InChI Key: JZCHKNKYEDBLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of thiazole, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as thiazole and thiophene derivatives, followed by their coupling through sulfonamide linkages. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides, while reduction of the sulfonamide group may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide: A similar compound lacking the additional thiophene ring.

    N-(5-(N-(2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide: Another similar compound with a different thiophene substitution pattern.

Uniqueness

N-(5-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[5-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S4/c1-10(19)18-14-16-7-13(25-14)26(21,22)17-9-15(20,11-4-6-23-8-11)12-3-2-5-24-12/h2-8,17,20H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCHKNKYEDBLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.